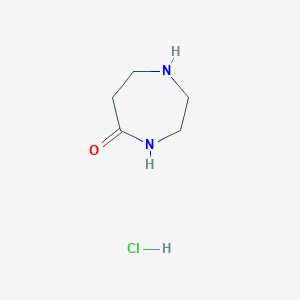

1,4-Diazepan-5-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSZTROLFNNEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630498 | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-76-5 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,4-Diazepan-5-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published synthesis for the parent compound, this document outlines a plausible and robust synthetic protocol based on established chemical principles and analogous reactions. The guide also details the expected analytical characterization of the final compound.

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry as a core component in the synthesis of various biologically active molecules.[1] Its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anti-HIV, and psychotropic activities.[1] The hydrochloride salt is often prepared to improve the compound's stability and solubility in aqueous media, making it more amenable for use in biological assays and pharmaceutical formulations.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the formation of the 1,4-diazepan-5-one free base via a Michael addition followed by an intramolecular cyclization. The second step is the conversion of the free base to its hydrochloride salt.

Step 1: Synthesis of 1,4-Diazepan-5-one (Free Base)

This proposed synthesis involves the reaction of ethylenediamine with ethyl acrylate, which first forms an amino ester intermediate. Subsequent heating promotes an intramolecular aminolysis reaction, leading to the cyclization and formation of the desired lactam, 1,4-Diazepan-5-one.

-

Materials and Reagents:

-

Ethylenediamine

-

Ethyl acrylate

-

Ethanol (absolute)

-

Toluene

-

-

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in absolute ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl acrylate (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude amino ester intermediate.

-

To the crude intermediate, add toluene and heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Use a Dean-Stark apparatus to remove the ethanol formed during the cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,4-Diazepan-5-one as a viscous oil or low-melting solid.

-

Step 2: Formation of this compound

The hydrochloride salt is prepared by treating a solution of the free base with hydrogen chloride. A common and effective method involves using anhydrous HCl gas or a solution of HCl in an organic solvent.[1]

-

Materials and Reagents:

-

1,4-Diazepan-5-one (from Step 1)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or as a solution in dioxane)

-

-

Experimental Procedure:

-

Dissolve the purified 1,4-Diazepan-5-one (1.0 eq) in anhydrous diethyl ether in a flask.[1]

-

Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Alternatively, add a stoichiometric amount of a saturated solution of HCl in dioxane dropwise.

-

A white precipitate of this compound will form immediately. Continue the addition until no further precipitation is observed.[1]

-

Collect the solid product by filtration through a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.[1]

-

Dry the final product under vacuum to yield this compound as a white crystalline solid.

-

Data Presentation and Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physicochemical and expected spectral data for 1,4-Diazepan-5-one and its hydrochloride salt.

| Property | 1,4-Diazepan-5-one (Free Base) | This compound |

| CAS Number | 34376-54-0[2] | 208245-76-5[3][4] |

| Molecular Formula | C₅H₁₀N₂O[2][5] | C₅H₁₁ClN₂O |

| Molecular Weight | 114.15 g/mol [2] | 150.61 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid |

| Expected ¹H NMR | δ (ppm): ~3.4 (t, 2H, -CH₂-N-C=O), ~3.2 (s, 1H, -NH-C=O), ~2.9 (t, 2H, -CH₂-NH), ~2.7 (t, 2H, -CH₂-CH₂-NH), ~1.8 (s, 1H, -CH₂-NH) | Signals will be shifted downfield due to protonation. Broad signals for NH₂⁺ protons expected. |

| Expected ¹³C NMR | δ (ppm): ~175 (C=O), ~50 (-CH₂-N-C=O), ~48 (-CH₂-NH), ~40 (-CH₂-CH₂-NH), ~38 (-CH₂-CH₂-N-C=O) | Signals expected to show slight shifts compared to the free base. |

| Expected IR (cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide) | Broad N-H stretching bands ~3200-2700 cm⁻¹ (ammonium salt), C=O stretch ~1660 cm⁻¹. |

| Expected MS (ESI+) | m/z: 115.08 [M+H]⁺ | m/z: 115.08 [M-Cl]⁺ (corresponds to the free base cation) |

Note: Expected spectral data is predicted based on the chemical structure and may vary depending on the solvent and experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of the target compound and the proposed experimental workflow for its synthesis.

Caption: Chemical structure of this compound.

Caption: Proposed experimental workflow for the synthesis of 1,4-Diazepan-5-one HCl.

References

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,4-二氮杂-5-环庚酮盐酸盐 - CAS号 208245-76-5 - 摩熵化学 [molaid.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,4-Diazepan-5-one Hydrochloride: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The hydrochloride salt of 1,4-Diazepan-5-one is typically a crystalline solid, a characteristic that generally enhances its solubility in aqueous solutions.[1] The available identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 208245-76-5 | [1][2][3] |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 150.61 g/mol | [1][2][3] |

| Purity | ≥97% | [2] |

| Recommended Storage | -20°C | [4] |

Note: Specific quantitative data for melting point, boiling point, pKa, and logP are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1,4-Diazepan-5-one hydrochloride are not explicitly detailed in readily accessible scientific literature. However, general methodologies for the synthesis and characterization of diazepine derivatives can be adapted.

General Synthesis of 1,4-Diazepine Derivatives

The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives often involves the condensation of appropriate starting materials. One reported method describes the reaction of ketimine intermediates with aldehydes in the presence of a catalyst, such as Keggin-type heteropolyacids, to yield the diazepine ring structure.[5] Another approach involves the solid-phase synthesis of benzo[1][6]diazepin-5-one derivatives, which allows for the generation of a library of related compounds.[7]

Analytical Characterization

A comprehensive characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity.

Workflow for Physicochemical Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis.

Biological Activity and Signaling Pathways

The diazepine moiety is present in many compounds with psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects, which are often mediated through interactions with neurotransmitter systems in the central nervous system.[1] However, specific biological targets and signaling pathways for this compound have not been reported in the available literature. Further research would be required to elucidate its pharmacological profile.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the investigation of the biological activity of a novel compound, from initial screening to lead development.

References

1,4-Diazepan-5-one hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diazepan-5-one hydrochloride (CAS Number: 208245-76-5), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of detailed experimental data for this specific molecule in public literature, this document focuses on its fundamental properties, while also providing a broader context of the synthesis and potential applications of the 1,4-diazepan-5-one scaffold. This guide is intended to serve as a foundational resource for researchers and scientists investigating this and related chemical entities.

Introduction

The 1,4-diazepine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered nitrogen-containing heterocycle are known to exhibit a wide range of therapeutic properties, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[3][4] this compound presents a simple, yet versatile, building block within this chemical class, offering potential for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. The hydrochloride salt form enhances its solubility in aqueous media.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 208245-76-5 | [5][6] |

| Molecular Formula | C₅H₁₁ClN₂O | [5][6] |

| Molecular Weight | 150.61 g/mol | [5] |

Synthesis of the 1,4-Diazepan-5-one Scaffold

Below is a generalized workflow for the synthesis of a 1,4-diazepan-5-one core structure.

Caption: Generalized synthetic workflow for a 1,4-diazepan-5-one core.

Potential Applications in Drug Development

The 1,4-diazepan-5-one scaffold is a valuable starting point for the development of novel therapeutics. The presence of two nitrogen atoms allows for diverse functionalization, enabling the modulation of physicochemical and pharmacological properties.

Derivatives of the broader 1,4-diazepine class have been investigated for a multitude of biological activities, including:

-

Central Nervous System (CNS) Disorders: The diazepine nucleus is famously associated with drugs like Diazepam (Valium), which act as positive allosteric modulators of the GABA-A receptor, leading to anxiolytic and sedative effects.[3][4]

-

Anticancer Agents: Certain benzodiazepine derivatives have shown promise as anticancer agents.[4]

-

Antiviral and Anti-HIV Agents: The versatile diazepine scaffold has been explored for the development of antiviral therapies.[4]

The logical relationship for exploring the therapeutic potential of the 1,4-diazepan-5-one scaffold is outlined below.

Caption: Drug discovery workflow starting from the 1,4-diazepan-5-one scaffold.

Experimental Protocols

As of the latest literature review, detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not publicly available. Researchers interested in working with this compound would need to develop and validate their own methodologies. General procedures for the synthesis of related 1,4-diazepine derivatives can be found in the scientific literature and may serve as a starting point.[7][8]

Conclusion

This compound is a chemical building block with significant potential in the field of drug discovery. While specific data on this compound is scarce, the broader family of 1,4-diazepines has a well-established history of therapeutic relevance. This guide provides the fundamental information available for this compound and places it within the context of the wider class of diazepine chemistry. Further research into the synthesis and biological activity of derivatives of this scaffold is warranted to explore its full therapeutic potential.

References

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride [cymitquimica.com]

- 4. tsijournals.com [tsijournals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1,4-Diazepan-5-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 1,4-Diazepan-5-one hydrochloride (CAS No: 208245-76-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₁ClN₂O

-

Molecular Weight: 150.61 g/mol

-

Chemical Structure:

-

A seven-membered diazepane ring containing two nitrogen atoms at positions 1 and 4.

-

A carbonyl group at position 5.

-

A hydrochloride salt, indicating the protonation of one or both nitrogen atoms.

-

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for similar chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.8 | m | 2H | -CH₂- adjacent to protonated amine (N4) |

| ~3.2 - 3.5 | m | 2H | -CH₂- adjacent to amide nitrogen (N1) |

| ~3.0 - 3.3 | t | 2H | -CH₂- adjacent to carbonyl group (C6) |

| ~2.8 - 3.1 | t | 2H | -CH₂- adjacent to amide nitrogen (N1) |

| ~9.0 - 10.0 | br s | 2H | N-H (amide and ammonium) |

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad signals for N-H protons are due to chemical exchange and quadrupole broadening.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (amide carbonyl) |

| ~45 - 50 | -CH₂- adjacent to protonated amine (N4) |

| ~40 - 45 | -CH₂- adjacent to amide nitrogen (N1) |

| ~35 - 40 | -CH₂- adjacent to carbonyl group (C6) |

| ~30 - 35 | -CH₂- adjacent to amide nitrogen (N1) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (amide and amine) |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~2700 - 2400 | Broad | N⁺-H stretching (ammonium salt) |

| ~1650 | Strong | C=O stretching (amide I band) |

| ~1550 | Medium | N-H bending (amide II band) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 115.0871 | [M+H]⁺ of free base (C₅H₁₁N₂O⁺) |

| 114.0793 | Molecular ion of free base (C₅H₁₀N₂O) |

| 85 | Fragment ion |

| 56 | Fragment ion |

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after loss of HCl.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard (e.g., TMS or a residual solvent peak) for chemical shift referencing if required.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are collected to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 10-100 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

A Technical Guide to the Solubility and Stability of 1,4-Diazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,4-Diazepan-5-one hydrochloride, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized methodologies and experimental workflows recommended for its characterization. The protocols outlined herein are based on established principles for the analysis of pharmaceutical compounds, particularly heterocyclic amines and their hydrochloride salts.

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. The hydrochloride salt of this molecule is expected to exhibit enhanced aqueous solubility, a critical attribute for many pharmaceutical applications. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of any potential drug product.

Physicochemical Properties

While specific, experimentally determined data for this compound is sparse, some basic properties of the parent molecule and related salts have been identified from chemical supplier information.

| Property | 1,4-Diazepan-5-one | This compound | 1,4-Diazepan-5-one dihydrochloride |

| Molecular Formula | C₅H₁₀N₂O[1][2] | C₅H₁₁ClN₂O | C₅H₁₂Cl₂N₂O |

| Molecular Weight | 114.15 g/mol [2] | 150.61 g/mol | Not specified |

| CAS Number | 34376-54-0[2] | 208245-76-5 | Not specified |

Note: Data is compiled from publicly available sources and should be confirmed by internal laboratory analysis.

Solubility Profile: Recommended Experimental Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section outlines a robust experimental approach for characterizing the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol:

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents relevant to pharmaceutical processing and formulation. Recommended aqueous buffers include simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (pH 6.8).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in sealed flasks. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL and mol/L.

Data Presentation:

The results of the solubility studies should be presented in a clear, tabular format.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Data] | [Data] |

| Water | 37 | [Data] | [Data] |

| pH 1.2 Buffer | 37 | [Data] | [Data] |

| pH 4.5 Buffer | 37 | [Data] | [Data] |

| pH 6.8 Buffer | 37 | [Data] | [Data] |

| Ethanol | 25 | [Data] | [Data] |

| Methanol | 25 | [Data] | [Data] |

| Propylene Glycol | 25 | [Data] | [Data] |

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Recommended Experimental Protocols

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, methanol).

-

Stress Conditions: Expose the samples to the following conditions:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Expose the solid and solution forms to light according to ICH Q1B guidelines.

-

Thermal: Expose the solid drug substance to dry heat (e.g., 80 °C).

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Data Presentation:

The results should be summarized in a table indicating the extent of degradation under each stress condition.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 h | 60 °C | [Data] | [Data] |

| Water | 24 h | 60 °C | [Data] | [Data] |

| 0.1 N NaOH | 24 h | 60 °C | [Data] | [Data] |

| 3% H₂O₂ | 24 h | RT | [Data] | [Data] |

| Photolytic (Solid) | [ICH Q1B] | RT | [Data] | [Data] |

| Photolytic (Solution) | [ICH Q1B] | RT | [Data] | [Data] |

| Thermal (Solid) | 7 days | 80 °C | [Data] | [Data] |

Workflow Diagram:

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the structure of 1,4-Diazepan-5-one, a primary degradation pathway under hydrolytic conditions is likely the cleavage of the amide bond within the diazepane ring.

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will generate the high-quality data necessary to support formulation development and regulatory submissions. The experimental workflows and data presentation formats are designed to ensure clarity, comparability, and scientific rigor. It is strongly recommended that all experimental work be conducted using well-characterized material and validated analytical methods.

References

The Core of Calm: An In-depth Technical Guide to the Discovery and History of 1,4-Diazepan-5-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepan-5-one scaffold is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, and a ketone at position 5. While the simple, unfused ring system is a versatile building block in organic synthesis, its history and significance are overwhelmingly dominated by its benzo-fused derivatives: the 1,4-benzodiazepines. This class of compounds, most famously represented by diazepam (Valium), revolutionized the treatment of anxiety, insomnia, and seizures, and their discovery marks a pivotal moment in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological significance of the 1,4-diazepan-5-one core, with a necessary and significant focus on its most impactful representatives.

Discovery and History: The Benzodiazepine Revolution

The story of the 1,4-diazepan-5-one core is inextricably linked to the quest for safer alternatives to barbiturates for the treatment of anxiety and sleep disorders. In the mid-20th century, Polish-American chemist Leo Sternbach, working at Hoffmann-La Roche, embarked on a project to develop new tranquilizers. His work initially focused on a class of compounds he had explored in the 1930s. After numerous unsuccessful attempts, a laboratory cleanup in 1955 led to the rediscovery of a series of compounds that had been shelved and forgotten. Rather than discarding them, Sternbach decided to have them tested for biological activity. To his surprise, one of these compounds, chlordiazepoxide (Librium), exhibited potent sedative and muscle-relaxant properties. This serendipitous discovery marked the birth of the benzodiazepine era.[1][2]

Following the success of Librium, Sternbach and his team continued to optimize the structure, leading to the synthesis of diazepam in 1959.[3] Diazepam, marketed as Valium from 1963, proved to be even more potent and became one of the most prescribed drugs in history, solidifying the therapeutic importance of the 1,4-benzodiazepine-5-one scaffold.[1][2] The core structure was found to be a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for designing drugs that act on a variety of biological targets.

Synthetic Methodologies

The synthesis of the 1,4-diazepan-5-one core and its derivatives has been the subject of extensive research. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic and solid-phase methods.

General Synthetic Pathways

A common approach to the 1,4-diazepan-5-one ring system involves the cyclization of a linear precursor containing the necessary nitrogen and carbon atoms. A generalized synthetic scheme is depicted below:

References

Theoretical and Computational Insights into 1,4-Diazepan-5-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This core structure is a key building block for a variety of compounds with significant biological activities, serving as a scaffold in the development of therapeutic agents.[1] Theoretical and computational studies provide invaluable insights into the structural, electronic, and spectroscopic properties of such molecules, aiding in the rational design of novel drug candidates. This technical guide summarizes the available theoretical and computational data on 1,4-diazepan-5-one and its derivatives, alongside relevant experimental protocols.

While comprehensive theoretical and computational data for the unsubstituted 1,4-diazepan-5-one core is limited in publicly available literature, analysis of its derivatives provides crucial information regarding its conformational landscape and structural parameters.

Computational Methodologies: A Workflow

Computational studies of 1,4-diazepan-5-one and its analogs typically follow a standardized workflow to elucidate their properties. This workflow generally involves geometry optimization, vibrational frequency analysis, and prediction of spectroscopic data like NMR chemical shifts. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Caption: A typical workflow for the computational analysis of 1,4-diazepan-5-one derivatives.

Molecular Structure and Conformation

The seven-membered ring of 1,4-diazepan-5-one can adopt several conformations, with the chair and boat forms being the most common.[1] X-ray crystallography studies on substituted derivatives provide valuable experimental data on the preferred conformations in the solid state.

For instance, studies on 1-benzyl-1,4-diazepan-5-one have shown that the seven-membered ring adopts a chair-like conformation.[2] Similarly, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one also exhibits a chair conformation in the crystalline state.[3] Computational studies using DFT have been employed to optimize the geometry of such derivatives, and the calculated parameters are generally in good agreement with experimental X-ray data.[3]

Tabulated Structural Data

The following table summarizes selected experimental bond lengths and angles for a substituted 1,4-diazepan-5-one derivative, providing a reference for the geometry of the core ring.

| Parameter | 1-Benzyl-1,4-diazepan-5-one (Experimental, Å or °)[2] | 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one (Experimental, Å or °)[3] |

| N1–C2 | - | 1.472(3) |

| C2–C3 | - | 1.551(3) |

| C3–N4 | - | 1.481(3) |

| N4–C5 | - | 1.350(3) |

| C5–C6 | - | 1.511(3) |

| C6–C7 | - | 1.531(3) |

| C7–N1 | - | 1.478(3) |

| C5=O1 | - | 1.237(3) |

| C7–N1–C2 | - | 114.7(2) |

| N1–C2–C3 | - | 112.9(2) |

| C2–C3–N4 | - | 112.5(2) |

| C3–N4–C5 | - | 124.2(2) |

| N4–C5–C6 | - | 120.9(2) |

| C5–C6–C7 | - | 112.6(2) |

| C6–C7–N1 | - | 115.1(2) |

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For 1,4-diazepan-5-one, the most characteristic vibrational mode is the C=O stretching of the amide group.

A general experimental protocol for obtaining an FT-IR spectrum of a solid sample is as follows:

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method) [4]

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are typically used.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Although specific, published ¹H and ¹³C NMR data for the unsubstituted 1,4-diazepan-5-one are scarce, computational methods can be used to predict these chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose.

Tautomerism

Tautomerism is a crucial aspect to consider for 1,4-diazepan-5-one, as it can exist in keto-enol or amide-imidol forms. The relative stability of these tautomers can be investigated using computational methods. DFT calculations can predict the Gibbs free energies of the different tautomeric forms in the gas phase and in solution, providing insights into their equilibrium populations.[5] Studies on related 1,4-benzodiazepin-2-ones have shown that substituent effects can significantly influence the stability of the different tautomers.[5]

Caption: A simplified representation of the keto-enol tautomerism in 1,4-diazepan-5-one.

Conclusion

The theoretical and computational analysis of 1,4-diazepan-5-one and its derivatives is a burgeoning field with significant implications for drug discovery and development. While a comprehensive dataset for the parent compound is yet to be fully established in the public domain, the existing studies on its substituted analogues provide a solid foundation for understanding its fundamental chemical properties. The integration of computational modeling with experimental validation is crucial for accelerating the design and synthesis of novel 1,4-diazepan-5-one-based therapeutic agents. Further research focusing on the unsubstituted core molecule is warranted to provide a more complete picture of its chemical behavior.

References

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

The 1,4-Diazepan-5-one Scaffold: A Privileged Structure in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Biological Activities of 1,4-Diazepan-5-one Derivatives

The 1,4-diazepan-5-one core is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for the spatial presentation of various substituents, making it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities associated with the 1,4-diazepan-5-one scaffold and its derivatives, with a focus on its potential in anticancer and neurodegenerative disease research.

Anticancer Activity

Derivatives of the 1,4-diazepan-5-one scaffold have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various 1,4-diazepan-5-one derivatives and related benzodiazepine structures, as measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Table 1: Cytotoxic Activity of Dibenzo[b,e][1][2]diazepin-11-one Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9a | A549 (Lung) | 0.71 | [3] |

| MDAMB-231 (Breast) | 7.29 | [3] | |

| 46d | SW620 (Colon) | Potent enzymatic activity against Chk1 | [4] |

Table 2: Cytotoxic Activity of 1,5-Benzodiazepin-2-one Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3b | HCT-116 (Colon) | 9.18 | [2] |

| HepG-2 (Liver) | 6.13 | [2] | |

| MCF-7 (Breast) | 7.86 | [2] |

Table 3: Growth Inhibitory Activity of 7-(1,4-diazepan)-substituted[1][5]oxazolo[4,5-d]pyrimidines

| Compound | Cancer Subpanel | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][5]oxazolo-[4,5-d]-pyrimidine | Various | 0.9-1.9 | 2.1-3.6 | 5.9-7.4 | [6] |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][5]oxazolo[4,5-d]pyrimidine | Various | 0.9-1.9 | 2.1-3.6 | 5.9-7.4 | [6] |

Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for 1,4-diazepan-5-one derivatives.

Chk1 Inhibition in DNA Damage Response: Certain 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-ones have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[4] Chk1 is a crucial kinase in the DNA damage response pathway, and its inhibition can lead to the abrogation of cell cycle checkpoints, sensitizing cancer cells to DNA-damaging agents.[4]

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 1,4-Diazepan-5-one Hydrochloride as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diazepan-5-one hydrochloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features make it particularly suitable for the synthesis of complex molecules, including its emerging role in the field of targeted protein degradation.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, the following table summarizes its basic properties based on supplier information.[1] Researchers are advised to confirm these properties through their own analytical methods.

| Property | Value |

| CAS Number | 208245-76-5 |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| Purity | Typically >95% |

| Appearance | White to off-white solid (inferred) |

| Solubility | Expected to be soluble in water and polar organic solvents (inferred as a hydrochloride salt) |

| NMR, IR, Mass Spectra | Not readily available in public databases |

Synthesis of the 1,4-Diazepan-5-one Scaffold

A specific, detailed synthesis for the unsubstituted 1,4-diazepan-5-one is not prominently described in the literature. However, based on established methods for its derivatives, a plausible synthetic route would involve a cyclization reaction. Below are examples of synthetic protocols for substituted 1,4-diazepan-5-ones, which illustrate the general strategies for constructing this seven-membered ring system.

General Synthetic Workflow

The synthesis of the 1,4-diazepan-5-one core typically involves the formation of the seven-membered ring through cyclization of a linear precursor. This can be achieved through various methods, including intramolecular amidation or ring expansion reactions.

Caption: General workflow for the synthesis of 1,4-diazepan-5-one derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one

This protocol, adapted from the literature, describes a Schmidt reaction for the synthesis of a substituted 1,4-diazepan-5-one from a piperidinone precursor.[2]

Materials:

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

-

Sulfuric acid (40 ml)

-

Dichloromethane (80 ml)

-

Sodium azide (32.5 g, 0.5 mol)

-

Ice (1 kg)

-

Ammonium hydroxide (15%, 200 mL)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 273 K (0 °C), add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).

-

Cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours, maintaining the temperature at 273 K (0 °C).

-

Stir the resulting mixture for 1 hour, keeping the temperature at approximately 278 K (5 °C).

-

Quench the reaction by quickly adding ice (1 kg).

-

Basify the solution to pH 11 with 15% ammonium hydroxide (200 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallize the residue from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one.

Application as a Building Block in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4][5][6]

A PROTAC consists of three main components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5][6] Cyclic diamines, such as 1,4-diazepan-5-one, are attractive as linkers because they can provide conformational rigidity and present chemical handles for attachment to the POI and E3 ligase ligands at defined vectors.

Hypothetical Workflow for PROTAC Synthesis using 1,4-Diazepan-5-one

The following diagram illustrates the logical steps for incorporating the 1,4-diazepan-5-one scaffold into a PROTAC.

Caption: Logical workflow for the synthesis of a PROTAC using a protected 1,4-diazepan-5-one linker.

Hypothetical Experimental Protocol for PROTAC Synthesis

This generalized protocol outlines the key steps for using this compound in the synthesis of a PROTAC.

1. Protection of 1,4-Diazepan-5-one:

-

The free base of 1,4-diazepan-5-one (obtained by neutralization of the hydrochloride salt) is reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to selectively protect one of the nitrogen atoms. This allows for sequential functionalization of the two nitrogens.

2. Coupling with the First Ligand (e.g., POI Ligand):

-

The free nitrogen of the mono-protected 1,4-diazepan-5-one is coupled to a POI ligand that has been functionalized with a carboxylic acid. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can be used to form an amide bond.

3. Deprotection:

-

The protecting group (e.g., Boc) is removed from the second nitrogen atom, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to reveal a free amine.

4. Coupling with the Second Ligand (e.g., E3 Ligase Ligand):

-

The newly exposed amine is then coupled to the E3 ligase ligand, which is also functionalized with a carboxylic acid, using similar peptide coupling conditions as in step 2.

5. Purification:

-

The final PROTAC molecule is purified using standard techniques, such as column chromatography or preparative HPLC.

Signaling Pathways in Targeted Protein Degradation

Molecules synthesized using 1,4-diazepan-5-one as a linker for PROTACs are designed to modulate the ubiquitin-proteasome pathway .[7] Instead of inhibiting a target protein's function, they mark it for destruction by the cell's own machinery.

The general mechanism is as follows:

-

The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.

-

The polyubiquitinated POI is recognized by the 26S proteasome.

-

The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule can then act catalytically to induce the degradation of another POI molecule.

Caption: Mechanism of action for a PROTAC utilizing a linker such as 1,4-diazepan-5-one.

Conclusion

This compound is a valuable chemical building block with clear potential in modern drug discovery. While detailed characterization and specific synthetic protocols for the parent compound are not yet widely published, the established chemistry of its derivatives and the known utility of related cyclic diamines in PROTAC design provide a strong foundation for its application. As the field of targeted protein degradation continues to expand, the demand for novel and versatile linkers will likely bring compounds like this compound to the forefront of medicinal chemistry research.

References

- 1. capotchem.com [capotchem.com]

- 2. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Holder - Patent US-11776517-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linkers for Linkerology - Enamine [enamine.net]

- 6. enamine.de [enamine.de]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,4-Diazepan-5-one Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1,4-diazepan-5-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Core Structure and Chemical Space

The 1,4-diazepan-5-one core consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone at position 5. This structure serves as a versatile template for the development of a wide array of derivatives with diverse pharmacological properties. The flexibility of the diazepine ring allows for various structural modifications, influencing the compound's interaction with biological targets.[1]

Synthesis of 1,4-Diazepan-5-one Derivatives

The synthesis of 1,4-diazepan-5-one derivatives often involves multi-step reaction sequences. A general approach involves the cyclization of appropriate linear precursors. For instance, substituted 1,4-diazepines can be synthesized through the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. Another common method is the cyclocondensation reaction between a diamine and a dicarbonyl compound or its equivalent.

A representative synthetic pathway is illustrated in the workflow diagram below. This process highlights the key stages from starting materials to the final, purified derivatives, which are then subjected to biological screening.

Biological Activities and Quantitative Data

Derivatives of the 1,4-diazepan-5-one scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The following tables summarize the quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) analysis.

Anticancer Activity

Several studies have highlighted the potential of 1,4-diazepan-5-one derivatives as anticancer agents.[2][3][4][5] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogs exhibiting potent activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HCT-116 | 16.19 ± 1.35 | [4] |

| MCF-7 | 17.16 ± 1.54 | [4] | |

| Compound 7c | HepG-2 | 4.4 - 13 | [6][7] |

| MCF-7 | 4.4 - 13 | [6][7] | |

| HCT-116 | 4.4 - 13 | [6][7] | |

| Compound 7e | HepG-2 | 4.4 - 13 | [6][7] |

| MCF-7 | 4.4 - 13 | [6][7] | |

| HCT-116 | 4.4 - 13 | [6][7] | |

| Compound 7f | HepG-2 | 4.4 - 13 | [6][7] |

| MCF-7 | 4.4 - 13 | [6][7] | |

| HCT-116 | 4.4 - 13 | [6][7] | |

| BZD 11a | Average of 60 cell lines | 0.24 | [5] |

| Compound 2a | HeLa | 21.3 ± 1.7 | [8] |

| Compound 9a | 5 cancer cell lines | 0.006 - 0.015 | [9] |

Antimicrobial Activity

The antimicrobial potential of 1,4-diazepan-5-one and related diazepine derivatives has also been investigated. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of these compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Diazepam | MRSA | 256 | [10] |

| MSSA | 256 | [10] | |

| Compound 1v | C. neoformans | 2 - 6 | [11] |

| Compound 1w | C. neoformans | 2 - 6 | [11] |

| Curcumin-based diazepine 9 | S. aureus | 1.56 | [12] |

| MRSA | 1.56 | [12] | |

| K. pneumoniae | 50 | [12] | |

| Dibenzodiazepine SW33 | S. typhimurium | Potent intracellular activity | [13] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,4-diazepan-5-one derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

GABAergic System Modulation (CNS Activity)

The classical mechanism of action for many benzodiazepine derivatives, which share a similar diazepine core, is the modulation of the γ-aminobutyric acid (GABA) type A (GABAA) receptor in the central nervous system.[14] These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal inhibition. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

Anticancer Mechanisms

The anticancer effects of 1,4-diazepan-5-one derivatives are multifaceted and can involve several mechanisms beyond the GABAergic system.

Some benzodiazepine derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[9] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis.[15] By stalling the ribosome, these molecules can prevent the translation of key proteins required for cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocols

General Procedure for the Synthesis of Substituted 1,4-Diazepines

This protocol is a generalized procedure based on methods described in the literature.

-

Preparation of Ketimine Intermediate: In a round-bottom flask, dissolve the appropriate primary amine (1 equivalent) and ketone (1 equivalent) in a suitable solvent (e.g., toluene). Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid). Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude ketimine.

-

Cyclization: Dissolve the crude ketimine (1 equivalent) and a substituted aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a Keggin-type heteropolyacid).

-

Reaction: Reflux the reaction mixture for the time indicated by TLC analysis for the disappearance of the starting materials.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

MTT Assay for In Vitro Anticancer Activity

This protocol is based on standard MTT assay procedures.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[7][16][17]

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The quantitative data presented in the tables above allows for the elucidation of preliminary structure-activity relationships. For instance, in the context of anticancer activity, the nature and position of substituents on the aromatic rings fused to the diazepine core can significantly impact cytotoxicity.[1][4] Similarly, for antimicrobial activity, specific substitutions can enhance potency against certain microbial strains.[11] A logical diagram illustrating the iterative process of SAR-guided drug design is shown below.

Conclusion

The 1,4-diazepan-5-one scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds. The detailed experimental protocols and visual representations of key processes and pathways are intended to facilitate further research and development of novel therapeutic agents based on this versatile core. The continued exploration of the chemical space around the 1,4-diazepan-5-one nucleus holds significant promise for the discovery of new drugs to address unmet medical needs.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 14. mdpi.com [mdpi.com]

- 15. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes & Protocols: Synthesis of 1,4-Diazepan-5-one Derivatives for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring system containing two nitrogen atoms. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of this and related diazepine structures have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-HIV, anticancer, and psychoactive properties.[1][2] Their utility as peptidomimetics and molecular scaffolds further enhances their importance in modern drug discovery.[1] Notably, the benzodiazepine class of drugs, which features a related diazepine ring, are widely used as anxiolytics, anticonvulsants, sedatives, and muscle relaxants, primarily by modulating the γ-aminobutyric acid (GABA) type A receptor.[3][4]

This document provides detailed protocols for the synthesis of 1,4-diazepan-5-one derivatives, summarizes key reaction data, and illustrates a typical research workflow and a relevant biological signaling pathway.

Logical Workflow for Synthesis and Evaluation

The development of novel 1,4-diazepan-5-one derivatives follows a structured workflow, from initial synthesis to biological validation. This process ensures systematic evaluation and characterization of new chemical entities.

Caption: General workflow for the synthesis and evaluation of 1,4-diazepan-5-one derivatives.

Mechanism of Action: GABA-A Receptor Modulation

A primary mechanism of action for many diazepine derivatives involves the potentiation of GABA-A receptors in the central nervous system. These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission. Binding of the drug to an allosteric site on the receptor enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which ultimately produces a calming effect on the brain.[4]

Caption: Allosteric modulation of the GABA-A receptor by 1,4-diazepine derivatives.

Experimental Protocols

Protocol 1: Synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

This protocol is adapted from the synthesis of 2,7-diphenyl-1,4-diazepan-5-one derivatives.[1]

Materials:

-

Meso-1,3-dimethyl-1,3-diphenyl-1,3-propanediamine

-

Ethyl chloroacetate

-

Triethylamine (TEA)

-

Dry benzene

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

A solution of meso-1,3-dimethyl-1,3-diphenyl-1,3-propanediamine (1.27 g, 5 mmol) and ethyl chloroacetate (0.61 g, 5 mmol) in dry benzene (50 ml) is prepared in a round-bottom flask.

-

Triethylamine (TEA) (1.01 g, 10 mmol) is added to the mixture.

-

The reaction mixture is refluxed for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is washed thoroughly with water, and the organic layer is separated.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The resulting solid product is purified by recrystallization from ethanol to yield the pure compound.

Protocol 2: N-Nitrosation of a 1,4-diazepan-5-one Derivative

This protocol describes the synthesis of an N-nitroso derivative, a common modification in medicinal chemistry.[1]

Materials:

-

t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

-

Ether

-

Hydrochloric acid (gas or concentrated solution)

-

Sodium nitrite (NaNO₂)

-

Ethanol

-

Water

-

Dichloromethane

-

Petroleum ether (60-80°C)

Procedure:

-

Hydrochloride Salt Formation: Dry, powdered t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (1.47 g, 5 mmol) is dissolved in ether (100 ml). HCl gas is passed through the solution until the precipitation of the hydrochloride salt is complete. The solid is filtered, washed with ether, and dried.[1]

-

Nitrosation: The dried hydrochloride salt is added in portions to a water-ethanol mixture (10 ml water; 10 ml ethanol) at 0–10°C in a round-bottom flask with magnetic stirring.[1]

-

A solution of NaNO₂ (1.38 g, 20 mmol) in water (10 mL) is added dropwise to the stirring mixture over 1 hour, maintaining the temperature at 0–10°C.[1]

-

The precipitated white solid is collected by filtration through a Buchner funnel and washed with water.

-

The crude product is recrystallized from a dichloromethane and petroleum ether mixture to yield colorless needles of the N-nitroso derivative.[1]

Data Presentation

Quantitative data from the synthesis and evaluation of various diazepine derivatives are summarized below.

Table 1: Synthesis and Yield of 1,4-Diazepan-5-one and Related Derivatives

| Compound Name | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | Corresponding diazepan-5-one, NaNO₂, HCl | 0-10°C | 79.01% | [1] |

| 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][3]diazepin-10(2H)-ones | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Good to Excellent | [3] |

| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][3]diazepine-4-carboxylate | Azetidine-fused 1,4-benzodiazepine, Methyl chloroformate | N/A | 98% | [3] |

| 5-Methyl-2-oxo-4-(piperazin-1-yl)-2,11-dihydrobenzo[b]pyrano[2,3-e][1][3]diazepine-3-carbonitrile | Substituted pyrano[1][3]diazepine | EtOH | 80% | [5] |

| Benzo[b]pyrano[2,3-e][1][3]diazepine derivative 5 | 2-amino-4H-benzo[b]pyran-3-carbonitrile, 2-(bis(methylthio)methylene)malononitrile | NaOH, DMSO | 85% | [5] |

Table 2: Biological Activity of Selected Diazepine Derivatives

| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| 5d | VEGFR-2 Inhibition | - | 0.10 ± 0.01 | [6] |

| 5c | VEGFR-2 Inhibition | - | 0.12 ± 0.01 | [6] |

| Sorafenib (Control) | VEGFR-2 Inhibition | - | 0.10 ± 0.02 | [6] |

| 12 | Cytotoxicity | MCF-7 (Breast Cancer) | 5.89 ± 0.51 | [5] |

| 13 | Cytotoxicity | MCF-7 (Breast Cancer) | 7.21 ± 0.65 | [5] |

| Doxorubicin (Control) | Cytotoxicity | MCF-7 (Breast Cancer) | 4.50 ± 0.25 | [5] |

References

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Parallel Synthesis Using 1,4-Diazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1,4-diazepan-5-one hydrochloride as a versatile scaffold in parallel synthesis. The focus is on the efficient generation of diverse chemical libraries through N-alkylation and N-acylation strategies, which are crucial for hit identification and lead optimization in drug discovery.

Introduction

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its seven-membered ring provides a flexible yet constrained conformation, allowing for the spatial presentation of substituents in a manner that can facilitate interactions with various biological targets. Parallel synthesis enables the rapid creation of a multitude of analogs from a common core, significantly accelerating the structure-activity relationship (SAR) studies. This compound is an ideal starting material for such endeavors due to its two reactive nitrogen atoms, which can be selectively functionalized to introduce molecular diversity.

Core Scaffold

The foundational structure for the parallel synthesis detailed in these notes is 1,4-diazepan-5-one. The hydrochloride salt ensures stability and ease of handling. For the diversification reactions, the free base is typically generated in situ.

Caption: Chemical structure of the 1,4-diazepan-5-one scaffold.

Parallel Synthesis Workflow

The general workflow for the diversification of the 1,4-diazepan-5-one scaffold in a parallel synthesis format involves the deprotection of the hydrochloride salt, followed by functionalization of the nitrogen atoms. This process is amenable to automation and high-throughput techniques.

Caption: General workflow for parallel library synthesis.

Experimental Protocols

The following are detailed protocols for the key diversification reactions of the 1,4-diazepan-5-one scaffold. These protocols are designed for a parallel synthesis format, typically in 24 or 96-well reaction blocks.

Protocol 1: Parallel N-Acylation

This protocol describes the acylation of the N-1 position of the 1,4-diazepan-5-one ring with a variety of acyl chlorides.

Materials:

-

This compound

-

An array of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Reaction block with vials or deep-well plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To each reaction vial, add this compound (1.0 eq).